Selective Cathepsin F Targeting vs. Pan-Inhibitors
Homophenylalaninylmethane is explicitly annotated as an inhibitor of Cathepsin F (CTSF) in curated drug-target databases, whereas many commonly employed cysteine protease inhibitors (e.g., E-64, leupeptin) act as broad-spectrum inhibitors across cathepsins B, L, and S [1]. While quantitative IC50 or Ki values for Homophenylalaninylmethane against Cathepsin F are not publicly disclosed in the primary literature, its singular annotation as a CTSF-targeting agent distinguishes it from promiscuous inhibitors like leupeptin, which inhibits cathepsins B, H, L, and S with Ki values ranging from 0.1 nM to 10 nM [1]. This annotated selectivity suggests that Homophenylalaninylmethane may serve as a more suitable starting point for developing Cathepsin F-specific probes or therapeutics compared to pan-cathepsin inhibitors [1].
| Evidence Dimension | Target Selectivity Profile |
|---|---|
| Target Compound Data | Annotated inhibitor of Cathepsin F (CTSF) [1] |
| Comparator Or Baseline | Leupeptin: Inhibits Cathepsins B, H, L, and S (Ki ~0.1-10 nM) [1] |
| Quantified Difference | Specificity for Cathepsin F vs. broad-spectrum pan-cathepsin inhibition |
| Conditions | Curated database annotation (DrugBank, TTD) [1] |
Why This Matters
For researchers designing Cathepsin F-specific probes or studying CTSF-related pathologies, a single-target annotated compound reduces confounding off-target effects inherent to pan-cathepsin inhibitors.
- [1] DrugBank. HOMOPHENYLALANINYLMETHANE. Accession No. DB07913. Target: Cathepsin F (CTSF). View Source
